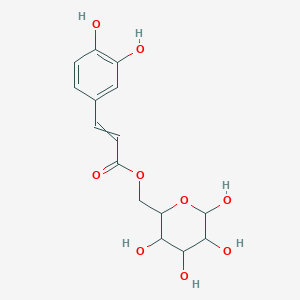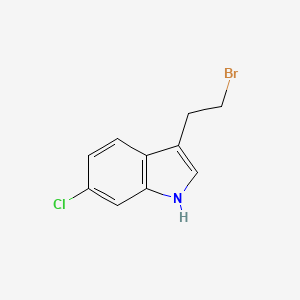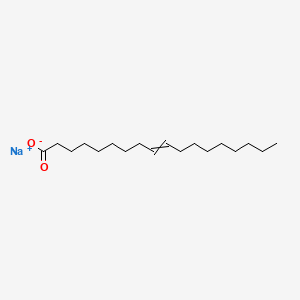
Sodiumoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as an anionic surfactant and emulsifier in various industrial and commercial applications, including soaps and detergents . Sodium oleate is known for its ability to reduce surface tension and form stable emulsions, making it a valuable component in many formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oleate can be synthesized by the reaction of oleic acid with sodium hydroxide (NaOH) in an alcoholic solution. The reaction typically involves heating the mixture to facilitate the formation of sodium oleate, followed by evaporation to remove the solvent .
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium hydroxide. The process involves dissolving oleic acid in an alcohol, adding sodium hydroxide, and then evaporating the solvent to obtain sodium oleate .
Chemical Reactions Analysis
Types of Reactions: Sodium oleate undergoes various chemical reactions, including:
Oxidation: Sodium oleate can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It can be reduced under specific conditions to yield different fatty acid derivatives.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the sodium ion in sodium oleate.
Major Products Formed:
Oxidation: Products may include various oxidized fatty acids.
Reduction: Reduced fatty acid derivatives.
Substitution: Different metal oleates, depending on the substituting cation.
Scientific Research Applications
Sodium oleate has a wide range of applications in scientific research, including:
Mechanism of Action
Sodium oleate exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is crucial in applications such as emulsification and solubilization of lipophilic substances . The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the transport and stabilization of various compounds .
Comparison with Similar Compounds
Oleic Acid: The parent compound of sodium oleate, used in similar applications but lacks the ionic properties of sodium oleate.
Sodium Palmitate: Another sodium salt of a fatty acid, used in soaps and detergents but with different fatty acid chain length and properties.
Sodium Stearate: Similar to sodium oleate but derived from stearic acid, used in cosmetics and personal care products.
Uniqueness of Sodium Oleate: Sodium oleate is unique due to its specific fatty acid chain length and degree of unsaturation, which confer distinct properties such as lower melting point and higher solubility in water compared to other similar compounds . These characteristics make it particularly effective as an emulsifier and surfactant in various applications .
Properties
Molecular Formula |
C18H33NaO2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
sodium;octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
BCKXLBQYZLBQEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


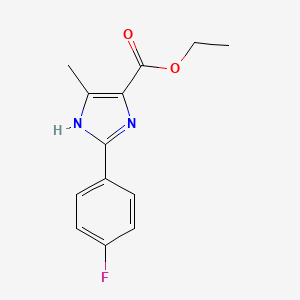
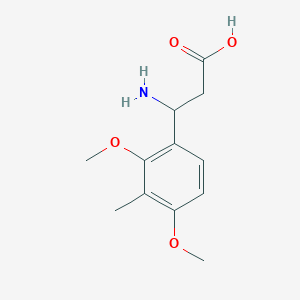
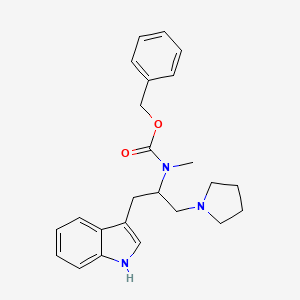
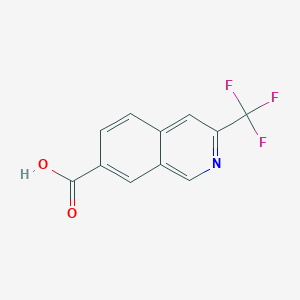
![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
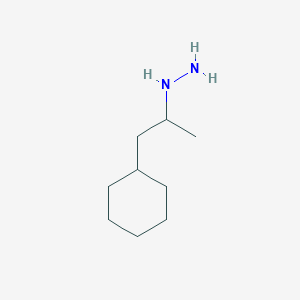
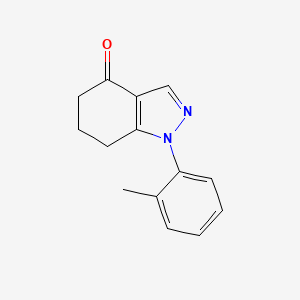
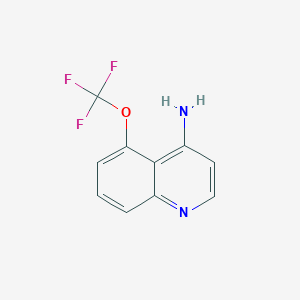
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
